N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide;hydrochloride

Description

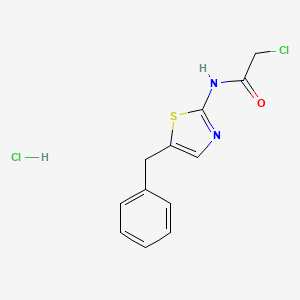

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS.ClH/c13-7-11(16)15-12-14-8-10(17-12)6-9-4-2-1-3-5-9;/h1-5,8H,6-7H2,(H,14,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEQRCTXNBHMIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide typically involves the reaction of 5-benzyl-1,3-thiazole-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and reaction conditions involving mild bases and solvents like ethanol or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

1. Antibacterial Properties

N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide;hydrochloride has been evaluated for its antibacterial activity against various bacterial strains. Studies indicate that compounds with thiazole moieties exhibit significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of the thiazole ring enhances the compound's ability to penetrate bacterial membranes, contributing to its efficacy.

2. Structure-Activity Relationship (SAR)

Research has shown that the biological activity of N-(substituted phenyl)-2-chloroacetamides varies significantly based on the substituents attached to the phenyl ring. For instance, halogenated derivatives tend to exhibit higher lipophilicity, which facilitates their passage through cell membranes and enhances their antimicrobial potency . The specific configuration of the thiazole and chloroacetamide groups also plays a crucial role in determining the compound's effectiveness against different bacterial strains.

Case Studies

1. In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antibacterial activity at micromolar concentrations against various strains of bacteria. For example, one study reported that derivatives with specific substitutions showed a zone of inhibition greater than 10 mm against E. coli and S. aureus .

2. QSAR Analysis

Quantitative Structure–Activity Relationship (QSAR) analyses have been conducted to predict the biological activity of this compound based on its chemical structure. These analyses help identify which structural modifications could enhance antimicrobial efficacy while adhering to Lipinski’s rule of five for drug-likeness .

Comparative Data Table

| Compound Name | Antibacterial Activity | Effective Against | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | Yes | S. aureus, MRSA | >10 |

| N-(4-chlorophenyl)-2-chloroacetamide | Yes | E. coli, C. albicans | 9 |

| N-(4-fluorophenyl)-2-chloroacetamide | Yes | S. aureus | 11 |

Mechanism of Action

The mechanism of action of N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

N-(5-Chlorobenzoxazol-2-yl)-2-chloroacetamide

N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Structure : Substitutes chloroacetamide with difluorobenzamide and introduces chlorine at the thiazole 5-position.

- Activity : Inhibits PFOR enzyme in anaerobic organisms via conjugation between benzamide and thiazole . Crystal structure analysis reveals hydrogen-bonded dimers, enhancing stability .

- Synthesis : Reacts 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride .

Triazole and Triazine Derivatives

- Examples :

- Activity: Triazoles show 40–62% growth inhibition in melanoma (LOX IMVI) and lung cancer cells . Triazines with fluorophenyl groups exhibit varied melting points (237–279°C), indicating structural robustness .

- Key Difference : Bulkier heterocycles (triazole/triazine) vs. thiazole may alter binding kinetics.

Thiadiazole Analogs: N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide

- Structure : Replaces thiazole with thiadiazole.

- Synthesis : 5-Benzyl-1,3,4-thiadiazol-2-amine + chloroacetyl chloride in THF at 0–5°C .

- Activity : Less studied, but thiadiazoles generally exhibit broader antimicrobial activity compared to thiazoles .

Structural and Functional Data Table

Key Findings and Trends

Thiazole vs. Benzoxazole/Thiadiazole : The thiazole ring in the target compound is critical for anticancer activity, while benzoxazole derivatives prioritize safety or metabolic stability .

Substituent Effects :

- Benzyl group : Enhances lipophilicity and tumor cell targeting .

- Hydrochloride salt : Improves aqueous solubility, a advantage over neutral analogs like the difluorobenzamide derivative .

Chain Length : Shorter chains (e.g., chloroacetamide) favor rigidity and receptor binding, whereas longer chains (e.g., butanamide) may reduce potency .

Biological Activity

N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide; hydrochloride (CAS Number: 301306-13-8) is a thiazole-derived compound known for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₂H₁₁ClN₂OS

- Molecular Weight : 266.75 g/mol

- Structural Information : The compound features a thiazole ring substituted with a benzyl group and a chloroacetamide moiety.

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide exhibits several mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : Research indicates that thiazole derivatives possess significant antibacterial and antifungal properties. The compound has shown effectiveness against various strains of bacteria, including resistant strains, suggesting a potential role in developing new antimicrobial agents .

- Antitumor Activity : Studies have demonstrated that compounds containing thiazole rings can inhibit cancer cell proliferation. N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide has been evaluated in vitro for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes such as glutathione S-transferases (GSTs), which are involved in detoxification processes. Inhibiting these enzymes can enhance the efficacy of chemotherapeutic agents by preventing drug resistance .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide against several bacterial strains. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL.

- The compound exhibited stronger activity against Gram-positive bacteria compared to Gram-negative bacteria.

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed:

- A significant reduction in cell viability at concentrations above 10 µM.

- Induction of apoptosis was confirmed through flow cytometry analysis.

Table 1: Biological Activities of N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide

Q & A

Q. What are the standard synthetic routes for preparing N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized by reacting 2-amino-5-benzylthiazole derivatives with chloroacetyl chloride in the presence of a base like triethylamine. Key steps include:

- Dropwise addition of chloroacetyl chloride to a dioxane solution of the amine at 20–25°C, followed by recrystallization from ethanol-DMF to purify the product .

- Alternative methods involve refluxing in ethanol with stoichiometric adjustments to optimize yield (e.g., 4-hour reflux for coupling with triazole derivatives) .

- Temperature control (e.g., 0–5°C for thiadiazole analogs) and solvent selection (e.g., THF vs. dioxane) significantly impact reaction efficiency and purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the purity and structure of this compound?

- Melting Point Analysis : Used to verify purity (e.g., 202–203°C for thiadiazole analogs) .

- Elemental Analysis : Confirms empirical formula (e.g., nitrogen content discrepancies highlight impurities) .

- NMR/IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and monitors reaction progress .

- TLC : Employed to track reaction completion during synthesis .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Store in anhydrous conditions due to hygroscopicity inferred from recrystallization steps requiring ethanol-DMF .

- Avoid prolonged exposure to light or moisture, as chloroacetamide derivatives are prone to hydrolysis. Stability studies under varying pH (via HPLC) are recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting point or spectral data during analog synthesis?

- Repetition Under Controlled Conditions : Ensure consistent stoichiometry, solvent purity, and drying protocols .

- X-ray Crystallography : Definitively confirm molecular structure, as seen in studies resolving hydrogen-bonded dimers in related thiazole derivatives .

- Alternative Purification : Use column chromatography (e.g., silica gel with ethyl acetate) to isolate polymorphs or remove solvent residues .

Q. What role do hydrogen-bonding interactions play in the crystal packing of this compound, and how can this inform co-crystallization studies?

- The thiazole ring and amide group form N–H⋯N and C–H⋯O/F interactions, stabilizing centrosymmetric dimers. These interactions can guide co-crystallization with polar molecules to modulate solubility .

- Refinement via SHELXL (e.g., riding H-atom models) is critical for accurate crystallographic data interpretation .

Q. How can reaction stoichiometry and catalyst selection be optimized to improve synthetic yield?

- Stoichiometric Adjustments : Excess chloroacetyl chloride (1.1 eq.) enhances coupling efficiency in acetonitrile reflux systems .

- Base Selection : Triethylamine vs. K₂CO₃ impacts reaction kinetics; K₂CO₃ in acetonitrile improves nucleophilic displacement yields .

Q. What methodologies are recommended for evaluating biological activity in anti-cancer assays?

- In Vitro Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa), referencing protocols from thiazole-based anti-cancer studies .

- SAR Studies : Modify the benzyl substituent (e.g., electron-withdrawing groups) to assess impact on bioactivity .

Q. How can computational tools predict the reactivity of the chloroacetamide group in nucleophilic substitutions?

- DFT Calculations : Model electron density around the chloroacetamide moiety to predict sites for nucleophilic attack .

- Docking Studies : Correlate crystallographic data (e.g., bond lengths from SHELX-refined structures) with experimental reactivity trends .

Q. What strategies address low solubility in biological testing?

Q. How does the electronic environment of the thiazole ring influence stability under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.